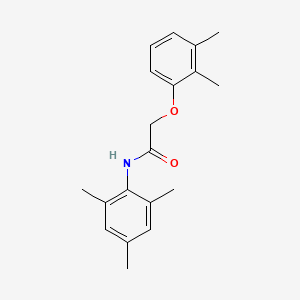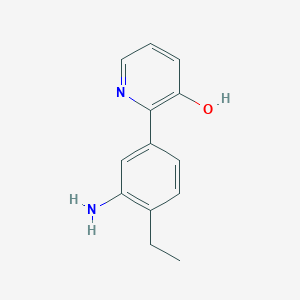
3-(3-hydroxy-3-methylbutyl)-N-methyl-N-(tetrahydro-2-furanylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This chemical compound belongs to the class of organic compounds known as benzamides. Benzamides are compounds containing a benzamide moiety, which consists of a benzene ring attached to an amide group. Although the specific compound "3-(3-hydroxy-3-methylbutyl)-N-methyl-N-(tetrahydro-2-furanylmethyl)benzamide" is not directly mentioned in the literature, related compounds have been synthesized and studied for their chemical and physical properties, synthesis methods, molecular structures, and chemical reactions.
Synthesis Analysis
The synthesis of related benzamide compounds typically involves reactions such as the Bischler-Napieralski reaction, which has been used to cyclize N-(4-aryl-4-hydroxybutyl)benzamides under certain conditions to produce related chemical structures (Browne, Skelton, & White, 1981). These synthesis methods provide a basis for understanding how the compound of interest could be synthesized.
Molecular Structure Analysis
The molecular structure of benzamide derivatives has been analyzed using X-ray diffraction and quantum chemical computations. For example, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was analyzed to determine its crystalline structure and electronic properties (Demir et al., 2015). These studies provide insights into the bond lengths, angles, and overall geometry of similar benzamide compounds.
Chemical Reactions and Properties
Benzamide compounds undergo various chemical reactions, including oxidation and cyclization. For instance, tertiary benzamides have been oxidized at the alpha-position of the N-alkyl groups using specific oxidizing systems (Constantino & Iley, 2004). These reactions are crucial for understanding the chemical behavior and possible transformations of the compound .
Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Reactions
Research in the field of organic synthesis often explores the preparation and application of complex organic compounds. For instance, studies on the Bischler-Napieralski reaction of N-(4-Aryl-4-hydroxybutyl)benzamides have led to the synthesis of 3-arylmethylidene-4,5-dihydro-3H-pyrroles, demonstrating the utility of this reaction in creating structurally diverse heterocycles (Browne et al., 1981). This type of reaction could potentially be applied to the synthesis of derivatives of 3-(3-hydroxy-3-methylbutyl)-N-methyl-N-(tetrahydro-2-furanylmethyl)benzamide, offering new avenues for chemical research and material science.
Chemical Structure Analysis and Applications
The study of molecular structures, such as the crystal and molecular structure investigations of benzamide derivatives, provides essential insights into the physical and chemical properties of these compounds. These analyses can reveal information about bonding, molecular geometry, and potential reactivity patterns, which are crucial for designing new materials with desired properties (Pertlik, 1992). Understanding the structural aspects of 3-(3-hydroxy-3-methylbutyl)-N-methyl-N-(tetrahydro-2-furanylmethyl)benzamide could lead to novel applications in materials science, pharmaceuticals, and nanotechnology.
Modulation of Fluorescent Properties
Research on the modulation of solvent-dependent dual emission in compounds like 3-hydroxychromones highlights the potential of organic molecules to serve as the basis for developing new fluorescent sensors. These sensors can be fine-tuned for various applications, including biological imaging, environmental monitoring, and chemical sensing, by altering the electronic properties through structural modifications (Klymchenko et al., 2003). Similar strategies could be employed to investigate the fluorescent properties of 3-(3-hydroxy-3-methylbutyl)-N-methyl-N-(tetrahydro-2-furanylmethyl)benzamide, potentially leading to new insights and applications in the field of fluorescent materials.
Propriétés
IUPAC Name |
3-(3-hydroxy-3-methylbutyl)-N-methyl-N-(oxolan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3/c1-18(2,21)10-9-14-6-4-7-15(12-14)17(20)19(3)13-16-8-5-11-22-16/h4,6-7,12,16,21H,5,8-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOGCMPCFUUDQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)N(C)CC2CCCO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-nitro-1-(tetrahydro-2H-pyran-2-yloxy)ethyl]aniline](/img/structure/B5524025.png)

![2-benzyl-8-(5,6-dimethyl-4-pyrimidinyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5524040.png)


![2-{3-oxo-3-[2-(1,3-thiazol-2-yl)-1-piperidinyl]propyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5524061.png)
![2-phenyl-N-(2-pyridin-2-ylethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5524066.png)
![2-butyl-5-({4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}carbonyl)-1,3-benzoxazole](/img/structure/B5524078.png)


![2-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide dihydrochloride](/img/structure/B5524111.png)
![N-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5524114.png)
